5-Butyrylamino-naphthalene-1-sulfonyl chloride
Overview
Description
5-Butyrylamino-naphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C14H14ClNO3S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as a butyrylamino group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyrylamino-naphthalene-1-sulfonyl chloride typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitronaphthalene.
Reduction: The nitronaphthalene is then reduced to aminonaphthalene using a reducing agent such as iron and hydrochloric acid.
Acylation: The aminonaphthalene is acylated with butyryl chloride to form butyrylamino-naphthalene.
Sulfonation: Finally, the butyrylamino-naphthalene is sulfonated using chlorosulfonic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Butyrylamino-naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, and sulfur trioxide for sulfonation.
Nucleophilic Substitution: Common nucleophiles include primary and secondary amines, alcohols, and thiols.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
5-Butyrylamino-naphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Butyrylamino-naphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which increases the electrophilicity of the carbon atom attached to the chlorine .
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly used for labeling amines and amino acids.
Tosyl Chloride: p-Toluenesulfonyl chloride, widely used in organic synthesis for the protection of hydroxyl groups and as a leaving group in substitution reactions .Uniqueness
5-Butyrylamino-naphthalene-1-sulfonyl chloride is unique due to the presence of the butyrylamino group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This makes it particularly useful for specific applications in organic synthesis and biochemical labeling .
Properties
IUPAC Name |
5-(butanoylamino)naphthalene-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-2-5-14(17)16-12-8-3-7-11-10(12)6-4-9-13(11)20(15,18)19/h3-4,6-9H,2,5H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWSRQWFHZXWGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373852 | |
Record name | 5-Butyrylamino-naphthalene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728864-72-0 | |
Record name | 5-Butyrylamino-naphthalene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 728864-72-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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